molecular formula C5H8N4 B14150466 1-(2-Methylprop-1-en-1-yl)-1H-tetrazole CAS No. 89002-71-1

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole

Cat. No.: B14150466
CAS No.: 89002-71-1
M. Wt: 124.14 g/mol
InChI Key: RPWMGPQITPYQBD-UHFFFAOYSA-N
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Description

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-1-en-1-yl)-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of 2-methylprop-1-en-1-ylamine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted tetrazole derivatives with various functional groups replacing the original atoms or groups

Scientific Research Applications

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This property makes it a valuable scaffold for drug design, as it can interact with enzymes, receptors, and other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylprop-1-en-1-yl)-1H-benzimidazole
  • 1-(2-Methylprop-1-en-1-yl)-1H-pyrazole
  • 1-(2-Methylprop-1-en-1-yl)-1H-imidazole

Uniqueness

1-(2-Methylprop-1-en-1-yl)-1H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, the tetrazole ring can participate in a wider range of chemical reactions and exhibit different binding affinities to molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89002-71-1

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

1-(2-methylprop-1-enyl)tetrazole

InChI

InChI=1S/C5H8N4/c1-5(2)3-9-4-6-7-8-9/h3-4H,1-2H3

InChI Key

RPWMGPQITPYQBD-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1C=NN=N1)C

Origin of Product

United States

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